
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Overview
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a but-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobut-3-enoic acid and benzyl chloroformate.
Protection of Amino Group: The amino group of (S)-2-aminobut-3-enoic acid is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected intermediate.
Esterification: The protected intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to provide a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis. The ester moiety can undergo hydrolysis to release the active amino acid or peptide, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate: This compound has a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group.
Benzyl 2-{[(benzyloxy)carbonyl]amino}-4-(2,2,5,5-tetramethylcyclopentyl)but-3-enoate: This compound contains a tetramethylcyclopentyl group, adding steric bulk and altering its reactivity.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is unique due to its specific combination of the benzyloxycarbonyl protecting group and the but-3-enoate moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Biological Activity
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, also known as Cbz-Amino Acid Ester, is a chiral organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further linked to a but-3-enoate moiety. This configuration not only stabilizes the amino acid but also enhances its reactivity in biochemical applications.
Property | Value |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
CAS Number | 75266-40-9 |
Purity | ≥96% |
The biological activity of this compound is primarily attributed to its capacity to interact with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed under physiological conditions, releasing the active amino acid or peptide. This mechanism allows the compound to participate in various biochemical pathways, including enzyme-substrate interactions and protein modifications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have antimicrobial effects, particularly against certain bacterial strains. The structural similarity to known antibiotics allows for further exploration in combating antibiotic resistance.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structure enables it to bind effectively to active sites on enzymes, thereby modulating their activity.
- Protein Modifications : As a building block in peptide synthesis, it can be utilized for the modification of proteins, which is crucial in drug development and therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex molecules, demonstrating versatility in organic synthesis routes.
- Biological Research : Its use in studying enzyme kinetics and protein interactions has provided insights into metabolic pathways and disease mechanisms.
Case Studies
- Antimicrobial Activity : A study reported that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
- Enzyme Interaction Studies : Research involving this compound demonstrated its ability to inhibit specific proteases, indicating its utility in therapeutic contexts where protease activity is implicated .
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)but-3-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGRSOXTMWVLOJ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C=C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448494 | |
Record name | Z-L-a-vinyl-Gly-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75266-40-9 | |
Record name | Z-L-a-vinyl-Gly-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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